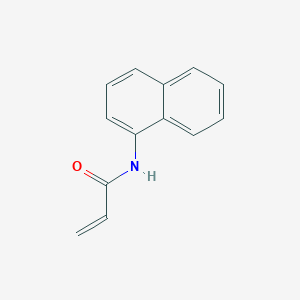
1-萘基丙烯酰胺
描述
N-(naphthalen-1-yl)prop-2-enamide is an organic compound with the molecular formula C13H11NO. It is a yellow crystalline solid that is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include a naphthalene ring attached to a prop-2-enamide group.
科学研究应用
N-(naphthalen-1-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of N-(1-Naphthyl)acrylamide are biological nucleophiles such as DNA bases, proteins, or peptides . The compound exhibits reactivity towards these targets, triggering cytotoxicity and activation of oxidative stress response .
Mode of Action
N-(1-Naphthyl)acrylamide interacts with its targets through covalent reactions. The compound exhibits reactivity towards biological nucleophiles, leading to cytotoxicity and activation of oxidative stress response . The differences in reactivity between acrylamides and methacrylamides could be explained by the charge density of the carbon atoms .
Biochemical Pathways
The interaction of N-(1-Naphthyl)acrylamide with its targets affects various biochemical pathways. The compound’s reactivity leads to disturbances of the redox balance, making the cells more vulnerable to reactive oxygen species . This reactivity explains the oxidative stress response and cytotoxicity in the cells .
Pharmacokinetics
It is known that acrylamides are readily soluble in water and can be rapidly absorbed and distributed in various tissues .
Result of Action
The result of N-(1-Naphthyl)acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This is primarily due to the compound’s reactivity with biological nucleophiles, which disturbs the redox balance and makes cells more vulnerable to reactive oxygen species .
生化分析
Biochemical Properties
N-(1-Naphthyl)acrylamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that acrylamides can cause cytotoxicity and activate oxidative stress responses in cells .
Molecular Mechanism
The molecular mechanism of action of N-(1-Naphthyl)acrylamide is not well-defined. Acrylamides are known to be metabolized in vivo by two pathways: biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA), and coupling to glutathione in the presence of glutathione S-transferase (GST) to form various metabolites .
Dosage Effects in Animal Models
Acrylamides are known to exhibit neurotoxic and genotoxic effects, causing neurological symptoms such as tremors, general weakness, numbness, tingling in the limbs, or ataxia .
Metabolic Pathways
As mentioned earlier, acrylamides are metabolized via two pathways involving CYP2E1 and GST .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .
准备方法
Synthetic Routes and Reaction Conditions
N-(naphthalen-1-yl)prop-2-enamide can be synthesized through the reaction of β-acetyl amino naphthalene with substituted aromatic aldehydes in the presence of absolute ethanol and 30% sodium hydroxide (NaOH) . The intermediate β-acetyl amino naphthalene is prepared by refluxing β-amino naphthalene with acetic anhydride and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for N-(naphthalen-1-yl)prop-2-enamide are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.
化学反应分析
Types of Reactions
N-(naphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-(naphthalen-1-yl)prop-2-enamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides) . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N-(naphthalen-1-yl)prop-2-enamide depend on the specific reaction type. For example, oxidation reactions may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
相似化合物的比较
N-(naphthalen-1-yl)prop-2-enamide can be compared with other similar compounds, such as:
N-(naphthalene-2-yl)-3-(substituted phenyl) prop-2-enamides: These compounds have similar structural features but differ in the position of the naphthalene ring and the nature of the substituents.
Chalcone derivatives: These compounds contain a keto-vinyl bridge and exhibit similar photophysical properties.
The uniqueness of N-(naphthalen-1-yl)prop-2-enamide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDUBLLPBLXPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621154 | |
| Record name | N-(Naphthalen-1-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-62-1 | |
| Record name | N-1-Naphthalenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22302-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Naphthalen-1-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Naphthyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


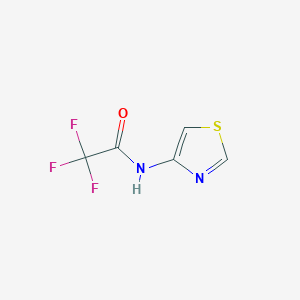
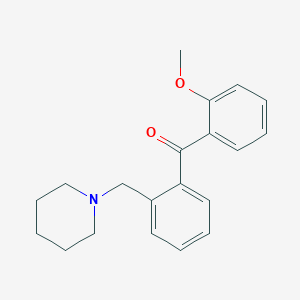
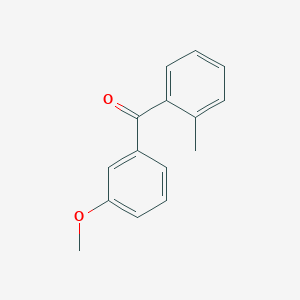
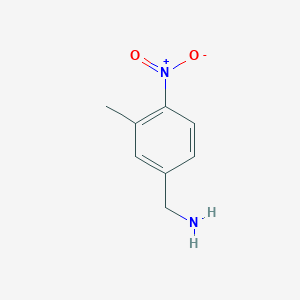
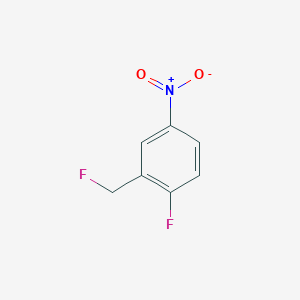
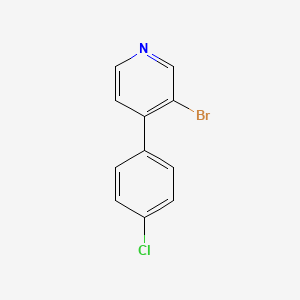
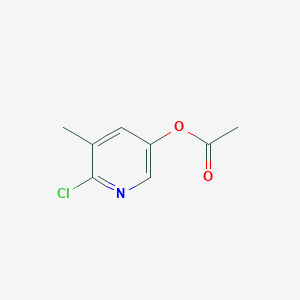
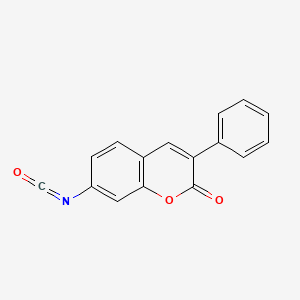
![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)
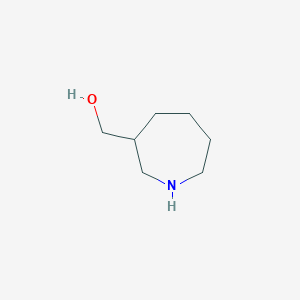

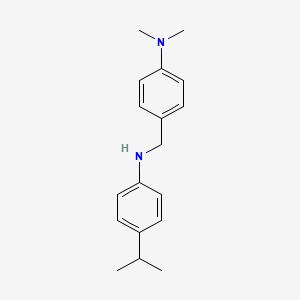
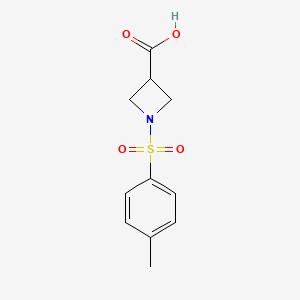
![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)
